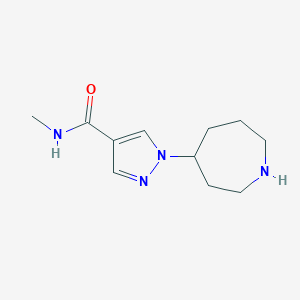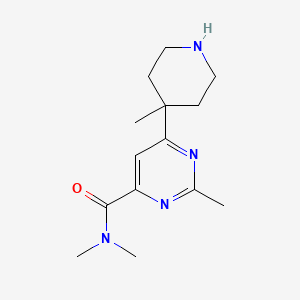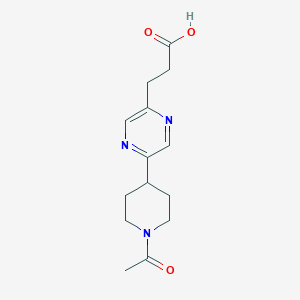
3-氟氮杂环丁烷-1-磺酰胺
描述
3-Fluoroazetidine-1-sulfonamide, also known as FSI-189, is a small molecule that contains a fluorine atom, an azetidine ring, and a sulfonamide functional group. It has a molecular weight of 154.17 .
Molecular Structure Analysis
The InChI code for 3-Fluoroazetidine-1-sulfonamide is1S/C3H7FN2O2S/c4-3-1-6 (2-3)9 (5,7)8/h3H,1-2H2, (H2,5,7,8) . This indicates that the molecule contains 3 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .
科学研究应用
磺酰胺类治疗中的抑制剂
磺酰胺化合物,包括 3-氟氮杂环丁烷-1-磺酰胺,是一类重要的合成抑菌抗生素,用于治疗细菌感染和其他微生物引起的疾病。它们的应用范围扩展到利尿剂、碳酸酐酶抑制剂和抗癫痫药中的关键成分。此外,它们在癌症、青光眼、炎症和阿尔茨海默病的治疗中发挥作用,突出了它们在各种治疗领域的通用性和重要性 (Gulcin 和 Taslimi,2018)。
合成和药物化学潜力
3-氟氮杂环丁烷-1-磺酰胺及其衍生物(如 1-Boc-3-氟氮杂环丁烷-3-羧酸)的合成说明了该化合物作为药物化学中构建模块的潜力。这条合成途径为开发新的环状氟化 β-氨基酸铺平了道路,这在药物发现和开发中很有价值 (Van Hende 等人,2009)。
碳酸酐酶抑制
对含氟 1,3,5-三嗪基磺酰胺衍生物的研究表明,它们能有效抑制结核分枝杆菌的 β-碳酸酐酶。这些酶对细菌的生命周期至关重要,而 3-氟氮杂环丁烷-1-磺酰胺等化合物对它们的抑制可能导致具有新型作用机制的抗分枝杆菌剂,这在广泛耐药的背景下至关重要 (Ceruso 等人,2014)。
环境影响和分析
尽管磺酰胺类化合物(包括 3-氟氮杂环丁烷-1-磺酰胺)得到广泛使用,但对其在环境中的存在和归宿的评估却很少。开发分析方法来监测这些化合物在各种有机物中的含量至关重要。这一方面对于了解环境影响和确保这些化合物的安全使用尤为重要 (Peixoto 等人,2016)。
蛋白酶抑制和治疗应用
磺酰胺衍生物已显示出显着的蛋白酶抑制特性,从而在抗癌、抗炎和抗病毒治疗中具有潜在应用。这些化合物对金属蛋白酶的抑制为从关节炎到病毒感染的一系列疾病的新型治疗开辟了可能性 (Supuran 等人,2003)。
作用机制
Target of Action
Sulfonamides, a class of compounds to which 3-fluoroazetidine-1-sulfonamide belongs, are known to target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase .
Mode of Action
Sulfonamides generally act by inhibiting the enzyme dihydropteroate synthetase, thereby preventing the synthesis of folic acid, which is crucial for bacterial growth and replication .
Biochemical Pathways
3-Fluoroazetidine-1-sulfonamide likely affects the biochemical pathway of folic acid synthesis, given its classification as a sulfonamide . By inhibiting the enzyme dihydropteroate synthetase, it prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a co-factor in the synthesis of nucleic acids .
Result of Action
As a sulfonamide, it likely leads to the inhibition of bacterial growth and replication by interfering with nucleic acid synthesis .
安全和危害
生化分析
Biochemical Properties
3-Fluoroazetidine-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in biochemical pathways. For instance, it has been observed to interact with sulfonamide-binding proteins, affecting their function and leading to changes in cellular processes . The nature of these interactions is primarily inhibitory, which can result in the modulation of enzyme activity and subsequent biochemical reactions.
Cellular Effects
The effects of 3-Fluoroazetidine-1-sulfonamide on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Fluoroazetidine-1-sulfonamide can disrupt normal cell signaling, leading to changes in cellular behavior and function . Additionally, it has been found to affect gene expression, resulting in the upregulation or downregulation of specific genes involved in critical cellular processes. The compound also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of 3-Fluoroazetidine-1-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, the compound binds to specific enzyme active sites, preventing their normal function . This inhibition can lead to a cascade of biochemical changes, ultimately affecting cellular function. Additionally, 3-Fluoroazetidine-1-sulfonamide has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoroazetidine-1-sulfonamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that 3-Fluoroazetidine-1-sulfonamide remains stable under specific conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 3-Fluoroazetidine-1-sulfonamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 3-Fluoroazetidine-1-sulfonamide can result in toxic or adverse effects, including cellular damage and organ dysfunction.
Metabolic Pathways
3-Fluoroazetidine-1-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular function. The effects on metabolic flux and metabolite levels are significant, as they can impact overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 3-Fluoroazetidine-1-sulfonamide within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of 3-Fluoroazetidine-1-sulfonamide within tissues is also influenced by its binding affinity to plasma proteins and other biomolecules.
Subcellular Localization
The subcellular localization of 3-Fluoroazetidine-1-sulfonamide is essential for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These localization signals ensure that 3-Fluoroazetidine-1-sulfonamide reaches its intended site of action, where it can interact with target biomolecules and exert its biochemical effects. The subcellular distribution of the compound can also influence its stability and degradation, affecting its overall efficacy.
属性
IUPAC Name |
3-fluoroazetidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FN2O2S/c4-3-1-6(2-3)9(5,7)8/h3H,1-2H2,(H2,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTQSMWAAADWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1401185.png)

![3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid](/img/structure/B1401190.png)
![3-[2-(1-Methanesulfonyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1401191.png)
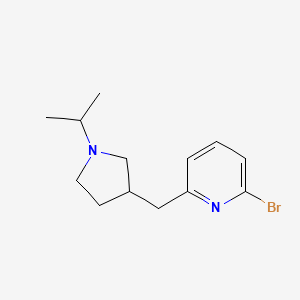
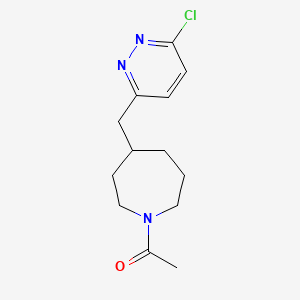

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1401199.png)
![Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1401201.png)
